molecular formula C24H19ClFNO4 B6146684 (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1366372-54-4

(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No. B6146684
CAS RN: 1366372-54-4
M. Wt: 439.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a useful research compound. Its molecular formula is C24H19ClFNO4 and its molecular weight is 439.9. The purity is usually 90.
BenchChem offers high-quality (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the amine group, followed by the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then removed, and the amine group is deprotected. The carboxylic acid group is then introduced, followed by the introduction of the chloro and fluoro substituents on the phenyl ring. Finally, the stereochemistry of the molecule is established by introducing the (3R) configuration on the propanoic acid moiety.", "Starting Materials": [ "9H-fluorene", "4-chloro-3-fluoroaniline", "3-(tert-butoxycarbonylamino)propanoic acid", "diisopropylethylamine", "N,N-dimethylformamide", "trifluoroacetic acid", "thionyl chloride", "sodium hydroxide", "sodium bicarbonate", "ethyl acetate", "methanol", "water" ], "Reaction": [ "9H-fluorene is reacted with thionyl chloride and then with sodium hydroxide to form 9H-fluorene-9-carboxylic acid.", "4-chloro-3-fluoroaniline is protected with tert-butoxycarbonyl (Boc) group using diisopropylethylamine and N,N-dimethylformamide.", "The Boc-protected amine is then reacted with 9H-fluorene-9-carboxylic acid to form the Fmoc-protected amine.", "The Fmoc group is removed using trifluoroacetic acid.", "The amine group is then deprotected using sodium bicarbonate.", "The carboxylic acid group is introduced using 3-(tert-butoxycarbonylamino)propanoic acid and diisopropylethylamine.", "The chloro and fluoro substituents are introduced using 4-chloro-3-fluoroaniline and thionyl chloride.", "The stereochemistry of the molecule is established by introducing the (3R) configuration on the propanoic acid moiety using sodium bicarbonate and methanol.", "The final product, (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is isolated using ethyl acetate and water." ] }

CAS RN

1366372-54-4

Product Name

(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Molecular Formula

C24H19ClFNO4

Molecular Weight

439.9

Purity

90

Origin of Product

United States

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